4-(3-ピペリジルメチル)ピリジン

説明

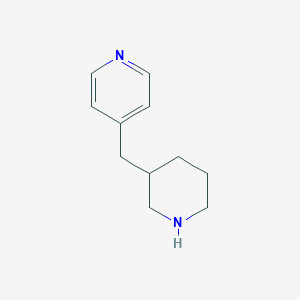

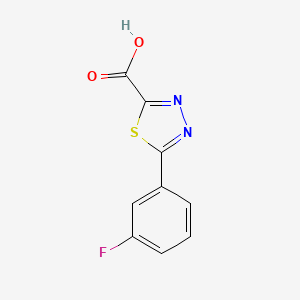

4-(3-Piperidylmethyl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Piperidylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Piperidylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピペリジン誘導体の合成

4-(3-ピペリジルメチル)ピリジン: は、さまざまなピペリジン誘導体の合成における貴重な中間体です。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品に存在するため、製薬業界で非常に重要です . 合成は、多くの場合、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンをもたらす分子内および分子間反応を含む .

薬理学的用途

4-(3-ピペリジルメチル)ピリジンから誘導されたものを含むピペリジン誘導体は、幅広い薬理学的用途を持っています。 それらは、降圧薬、神経保護薬、抗糖尿病薬などのさまざまな治療効果を持つ薬物の開発に使用されます .

触媒作用

この化合物は、特にピリジン誘導体の調製において、触媒作用にも使用できます。 外部磁石を使用して反応媒体から分離できる磁気回収可能なナノ触媒が、ピリジン誘導体の合成に使用されており、触媒プロセスにおける4-(3-ピペリジルメチル)ピリジンの汎用性を示しています .

生物活性

ピペリジン化合物の生物活性は重要であり、4-(3-ピペリジルメチル)ピリジン誘導体は、その潜在的な生物活性について調べられています。 これらの活性には、IKK-β阻害剤、抗菌剤、A2Aアデノシン受容体拮抗薬、HIV-1インテグレーゼ阻害剤、抗腫瘍剤、抗炎症剤、および抗パーキンソン病剤としての作用が含まれます .

天然物合成

4-(3-ピペリジルメチル)ピリジンは、天然物の合成にも関連しています。 研究者は、それを利用して、薬理学の将来の課題に対処するために不可欠な、独自の特性と作用機序を持つ生物活性化合物を探求してきました .

創薬

最後に、この化合物は創薬において重要な役割を果たします。 その誘導体は、新しい薬剤としての可能性について調査されており、最近の科学的進歩は、ピペリジン部分を有する潜在的な薬剤の発見と生物学的評価に焦点を当てています .

作用機序

Target of Action

4-(3-Piperidylmethyl)pyridine is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit strong factor IIa inhibition, showing good anticoagulant effects .

Biochemical Pathways

Piperidine derivatives, in general, are known to interact with various biochemical pathways, leading to their diverse therapeutic applications . For example, pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

Piperidine derivatives are generally known for their stability and bioavailability, contributing to their widespread use in drug development .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

The success of piperidine derivatives in drug development can be attributed to their stability under various conditions and their ability to tolerate a wide range of functional groups .

生化学分析

Biochemical Properties

4-(3-Piperidylmethyl)pyridine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase. These interactions can modulate the levels of neurotransmitters like dopamine and acetylcholine, affecting neuronal signaling and function .

Cellular Effects

The effects of 4-(3-Piperidylmethyl)pyridine on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 4-(3-Piperidylmethyl)pyridine can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 4-(3-Piperidylmethyl)pyridine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to inhibit monoamine oxidase, resulting in increased levels of monoamine neurotransmitters. This inhibition is achieved through the binding of 4-(3-Piperidylmethyl)pyridine to the active site of the enzyme, preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Piperidylmethyl)pyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(3-Piperidylmethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 4-(3-Piperidylmethyl)pyridine vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces beneficial effects, while exceeding this range leads to adverse outcomes .

Metabolic Pathways

4-(3-Piperidylmethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver through oxidation and conjugation reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to influence the metabolism of amino acids and neurotransmitters .

Transport and Distribution

Within cells and tissues, 4-(3-Piperidylmethyl)pyridine is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues are influenced by its interactions with transport proteins, such as organic cation transporters.

Subcellular Localization

The subcellular localization of 4-(3-Piperidylmethyl)pyridine affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, influencing its biochemical and cellular effects .

特性

IUPAC Name |

4-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h3-4,6-7,11,13H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWRULAUSLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)

![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)